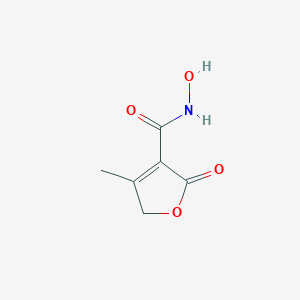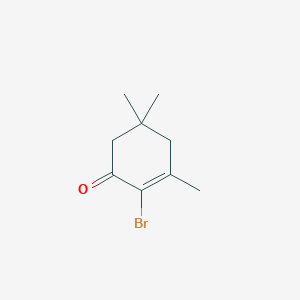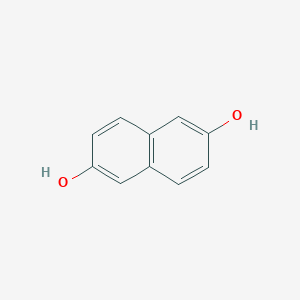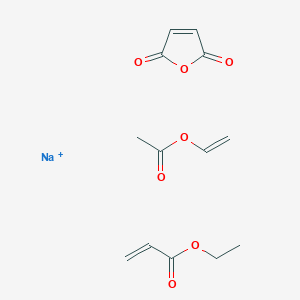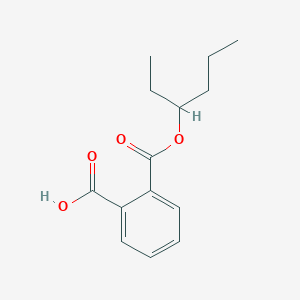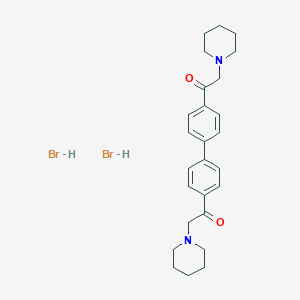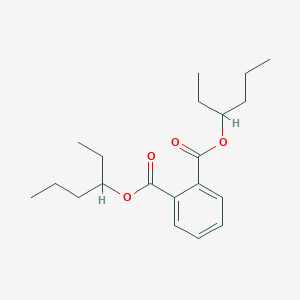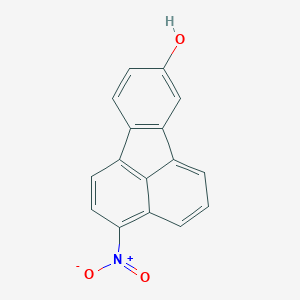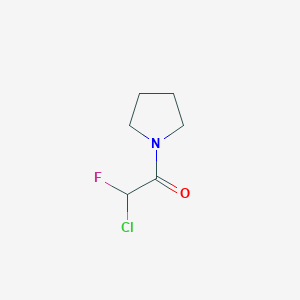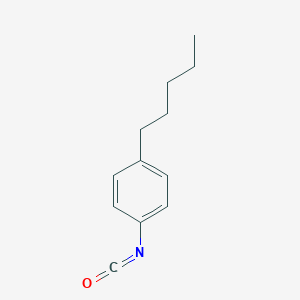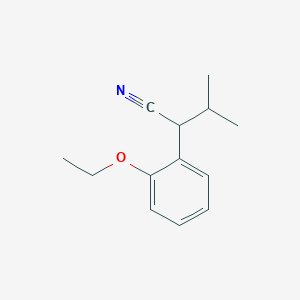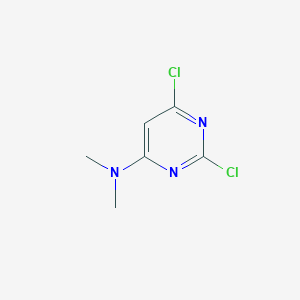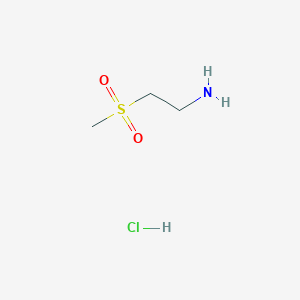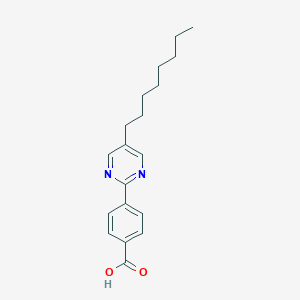
4-(5-Octylpyrimidin-2-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Octylpyrimidin-2-YL)benzoic acid, commonly known as OPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBA is a pyrimidine-based ligand that can bind to metal ions and form coordination complexes, which have been extensively studied for their biological and catalytic properties.
Applications De Recherche Scientifique
OPBA has been studied extensively for its potential applications in various fields, including catalysis, sensing, and medicinal chemistry. OPBA can act as a chelating agent and form coordination complexes with metal ions, which have been used as catalysts in various reactions such as Suzuki coupling, Heck reaction, and C-H activation. OPBA has also been used as a fluorescence probe for the detection of metal ions in aqueous solutions.
In medicinal chemistry, OPBA has been studied for its potential as an anticancer agent. OPBA can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. OPBA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of OPBA is not fully understood, but it is believed to involve the binding of OPBA to metal ions and the formation of coordination complexes. The coordination complexes can then interact with biological molecules such as enzymes and proteins, leading to the observed biological effects of OPBA.
Effets Biochimiques Et Physiologiques
OPBA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of cell cycle progression. OPBA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OPBA in lab experiments include its ability to form coordination complexes with metal ions, which can be used as catalysts in various reactions. OPBA can also be used as a fluorescence probe for the detection of metal ions in aqueous solutions. The limitations of using OPBA in lab experiments include its low solubility in water and the need for optimization of reaction conditions to improve yield.
Orientations Futures
There are several future directions for the research on OPBA. One direction is the optimization of the synthesis method to improve the yield and purity of OPBA. Another direction is the development of new coordination complexes of OPBA with metal ions for use as catalysts in various reactions. The use of OPBA as a fluorescence probe for the detection of metal ions in biological samples is also an area of future research. Finally, the investigation of the potential medicinal properties of OPBA for the treatment of various diseases is an important area of future research.
Conclusion
In conclusion, 4-(5-Octylpyrimidin-2-YL)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBA can form coordination complexes with metal ions, which have been extensively studied for their biological and catalytic properties. OPBA has potential applications in catalysis, sensing, and medicinal chemistry. The future directions for the research on OPBA include the optimization of the synthesis method, the development of new coordination complexes, the investigation of the potential medicinal properties, and the use of OPBA as a fluorescence probe.
Méthodes De Synthèse
The synthesis of OPBA involves the reaction of 5-octylpyrimidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield OPBA. The yield of OPBA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
Numéro CAS |
123020-87-1 |
|---|---|
Nom du produit |
4-(5-Octylpyrimidin-2-YL)benzoic acid |
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-(5-octylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-8-15-13-20-18(21-14-15)16-9-11-17(12-10-16)19(22)23/h9-14H,2-8H2,1H3,(H,22,23) |
Clé InChI |
OUMYUIKKTOVBQF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Synonymes |
4-(5-Octyl-2-pyrimidinyl)-benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



